molecular formula C11H11BrO B3034036 2-(3-Bromophenyl)-4-pentyn-2-ol CAS No. 1342144-24-4

2-(3-Bromophenyl)-4-pentyn-2-ol

Cat. No.: B3034036
CAS No.: 1342144-24-4
M. Wt: 239.11
InChI Key: CTSKPUMKMYFJKS-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4-pentyn-2-ol is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11. The purity is usually 95%.
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Scientific Research Applications

  • Organometallic Chemistry :

    • Carbohydrate-derived 4-pentyn-1-ols, which include compounds similar to 2-(3-Bromophenyl)-4-pentyn-2-ol, have been synthesized and used to form spirocyclic 2-oxacyclohexylidene metal complexes through cycloisomerization. These complexes are significant in organometallic chemistry and can be applied in various catalytic processes (Weyershausen, Nieger, & Dötz, 2000).
  • Chemical Synthesis and Catalysis :

    • Bromoacetylenic alcohol derivatives, closely related to this compound, have been used in base-promoted intramolecular cyclization. This process is essential for the synthesis of complex organic compounds and can be catalyzed under mildly basic conditions (Grandjean, Pale, & Chuche, 1992).
  • Pharmaceutical Research :

    • Certain acetylene compounds similar to this compound exhibit non-toxic and sedative properties. These findings are significant for developing new pharmaceutical agents (Hofstetter & Smith, 1953).
  • Material Science and Polymer Chemistry :

    • Poly(1-pentyne)s containing biphenyl and phthalimido pendant groups, synthesized from similar compounds, show thermal stability and nematicity at high temperatures. These polymers are of interest in material science for applications requiring stable and heat-resistant materials (Hua et al., 2006).
  • Catalysis and Green Chemistry :

    • The use of this compound derivatives in catalysis, particularly in the hydrogenation of alkyne alcohols, is a growing area of interest. Magnetically recoverable catalysts based on Pd and iron oxide nanoparticles have shown promising results in such reactions, contributing to advancements in green chemistry (Easterday et al., 2014).

Properties

IUPAC Name

2-(3-bromophenyl)pent-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-3-7-11(2,13)9-5-4-6-10(12)8-9/h1,4-6,8,13H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSKPUMKMYFJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(C1=CC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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